rac-(4R,5S)-4-(aminomethyl)-1-ethyl-5-(pyridin-3-yl)pyrrolidin-2-one, trans
CAS No.: 1909286-98-1
Cat. No.: VC5998820
Molecular Formula: C12H17N3O
Molecular Weight: 219.288
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1909286-98-1 |
|---|---|
| Molecular Formula | C12H17N3O |
| Molecular Weight | 219.288 |
| IUPAC Name | (4R,5S)-4-(aminomethyl)-1-ethyl-5-pyridin-3-ylpyrrolidin-2-one |
| Standard InChI | InChI=1S/C12H17N3O/c1-2-15-11(16)6-10(7-13)12(15)9-4-3-5-14-8-9/h3-5,8,10,12H,2,6-7,13H2,1H3/t10-,12-/m1/s1 |
| Standard InChI Key | XAKZNHAVAZJJJB-ZYHUDNBSSA-N |
| SMILES | CCN1C(C(CC1=O)CN)C2=CN=CC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Stereochemical Configuration and Functional Groups
The compound’s IUPAC name, (4R,5S)-4-(aminomethyl)-1-ethyl-5-pyridin-3-ylpyrrolidin-2-one, reflects its stereochemistry at the 4th and 5th positions of the pyrrolidinone ring. The trans designation indicates that the aminomethyl and pyridin-3-yl groups occupy opposite spatial orientations relative to the ring plane. Key functional groups include:
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Pyrrolidin-2-one core: A five-membered lactam ring that confers rigidity and hydrogen-bonding capacity.
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Aminomethyl group (-CH2NH2): A primary amine that participates in hydrogen bonding and salt formation.
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Pyridin-3-yl substituent: An aromatic heterocycle capable of π–π stacking and dipole interactions.
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Ethyl group (-CH2CH3): A hydrophobic moiety influencing solubility and membrane permeability.
The stereochemistry and functional group arrangement are critical to the compound’s reactivity and biological activity.
Physicochemical Data
Table 1 summarizes the compound’s key physicochemical properties derived from experimental and computational studies:
| Property | Value |
|---|---|
| CAS No. | 1909286-98-1 |
| Molecular Formula | C₁₂H₁₇N₃O |
| Molecular Weight | 219.288 g/mol |
| IUPAC Name | (4R,5S)-4-(aminomethyl)-1-ethyl-5-pyridin-3-ylpyrrolidin-2-one |
| SMILES | CCN1C(C(CC1=O)CN)C2=CN=CC=C2 |
| InChI Key | XAKZNHAVAZJJJB-ZYHUDNBSSA-N |
| Solubility | Not publicly available |
The Standard InChI (InChI=1S/C12H17N3O/c1-2-15-11(16)6-10(7-13)12(15)9-4-3-5-14-8-9/h3-5,8,10,12H,2,6-7,13H2,1H3/t10-,12-/m1/s1) encodes the compound’s connectivity and stereochemistry, enabling precise database indexing.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
While detailed synthetic routes are proprietary, the compound’s structure suggests a multi-step process involving:
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Ring formation: Cyclization of a linear precursor to generate the pyrrolidin-2-one core.
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Stereoselective functionalization: Chiral auxiliaries or catalysts to install the (4R,5S) configuration.
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Substituent introduction: Alkylation at the 1-position and nucleophilic addition for the pyridin-3-yl group.
Industrial synthesis likely employs continuous flow reactors or automated batch systems to enhance yield and purity. For example, the ethyl group may be introduced via alkylation of a secondary amine intermediate, while the pyridine ring could be attached through Suzuki-Miyaura coupling or direct substitution.
Optimization Strategies
Key challenges in synthesis include maintaining stereochemical integrity and minimizing racemization. Strategies to address these issues involve:
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Low-temperature reactions to reduce epimerization.
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Enzymatic resolution to separate enantiomers post-synthesis.
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In-line analytics (e.g., HPLC-MS) for real-time purity monitoring.
Mechanism of Action and Biological Activity
Molecular Interactions
The compound’s biological activity stems from interactions between its functional groups and target proteins:
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Aminomethyl group: Forms hydrogen bonds with catalytic residues (e.g., aspartate or glutamate in enzymes).
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Pyridin-3-yl ring: Engages in π–π stacking with aromatic amino acids (e.g., phenylalanine, tyrosine).
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Pyrrolidinone core: Acts as a conformational restraint, stabilizing ligand-receptor complexes.
These interactions modulate enzymatic activity or receptor signaling, though specific targets remain undisclosed in public literature.
Applications in Research and Industry
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing more complex molecules. For instance, its primary amine can be acylated or alkylated to produce amide or secondary amine derivatives with enhanced bioactivity.
Material Science
Pyrrolidinones are utilized in polymer synthesis due to their rigid, planar structures. This compound’s pyridine moiety may impart UV stability or electronic conductivity to polymeric materials.
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